4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene
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Overview
Description
4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene is an organic compound characterized by the presence of a cyclopropylmethoxy group, an iodine atom, and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of 4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-iodo-1-methylbenzene and cyclopropylmethanol.
Reaction Conditions: The hydroxyl group of 4-hydroxy-2-iodo-1-methylbenzene is first converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution with cyclopropylmethanol in the presence of a base such as potassium carbonate, leading to the formation of this compound.
Chemical Reactions Analysis
4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, depending on its structural features and the nature of the target molecules. The exact molecular targets and pathways involved can vary based on the specific application and context .
Comparison with Similar Compounds
4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene can be compared with other similar compounds, such as:
4-(Cyclopropylmethoxy)-2-fluoro-1-methylbenzene: This compound has a fluorine atom instead of an iodine atom, which can lead to different reactivity and applications.
4-(Cyclopropylmethoxy)-2-chloro-1-methylbenzene:
4-(Cyclopropylmethoxy)-2-bromo-1-methylbenzene: The bromine atom can affect the compound’s reactivity and interactions with other molecules.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-2-iodo-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFVNWRNJOYPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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